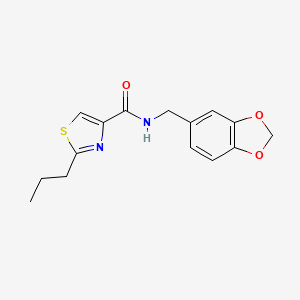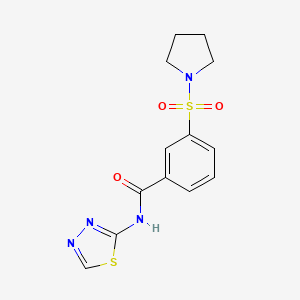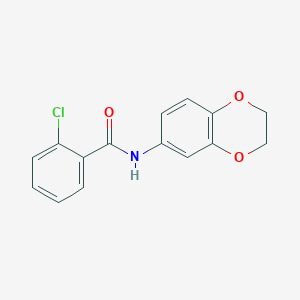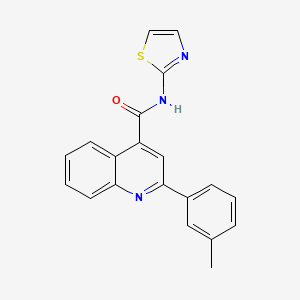![molecular formula C19H29N5OS B5686950 [(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
[(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a thienopyrimidine moiety, and an ethylpiperazine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thienopyrimidine Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the thienopyrimidine group to the pyrrolidine ring.
Attachment of the Ethylpiperazine Group: This is usually done through a nucleophilic substitution reaction, where the ethylpiperazine group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
[(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A similar compound with a pyrrolidine ring and a thienopyrimidine moiety, used as a Janus kinase inhibitor.
Baricitinib: Another Janus kinase inhibitor with structural similarities.
Ruxolitinib: Shares the thienopyrimidine core and is used in the treatment of myelofibrosis.
Uniqueness
[(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol stands out due to its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(3R,4R)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5OS/c1-3-22-4-6-23(7-5-22)8-15-9-24(10-16(15)11-25)19-18-17(20-13-21-19)14(2)12-26-18/h12-13,15-16,25H,3-11H2,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHRLYWMEUWGDQ-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2CN(CC2CO)C3=NC=NC4=C3SC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C3=NC=NC4=C3SC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate](/img/structure/B5686909.png)
![5-[3-[1-(dimethylamino)ethyl]phenyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B5686917.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE](/img/structure/B5686926.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)

